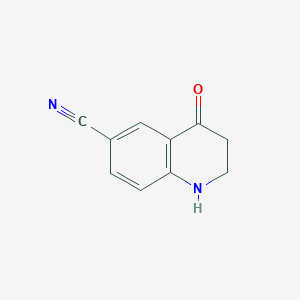

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is a useful research chemical . It is also known as 4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was achieved using a multi-component reaction comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis

The molecular structure of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be represented by the InChI code: 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 172.18 . The melting point is between 276-278 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Optoelectronic and Charge Transport Properties

4-Oxo-1,2,3,4-tetrahydroquinoline derivatives, including close relatives of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, have been studied for their structural, electronic, optical, and charge transport properties. Research indicates that these compounds could be efficient multifunctional materials due to their promising optoelectronic and charge transport characteristics (Irfan et al., 2020).

Antifungal Properties

A series of compounds including 4-Oxo-tetrahydroquinoline-3-carbonitrile analogues have demonstrated significant antifungal activity. The relationship between their functional group variation and biological activity has been a subject of investigation, highlighting their potential in antifungal applications (Gholap et al., 2007).

Synthesis Techniques

Advancements in synthesis methods for tetrahydroquinoline compounds, including those similar to 4-Oxo-tetrahydroquinoline-6-carbonitrile, have been explored. These methods focus on efficient and novel ways to produce these compounds, which are crucial for their application in various scientific fields (Pratap et al., 2007).

Antioxidant Activity

Compounds derived from tetrahydropyrimidine, closely related to 4-Oxo-tetrahydroquinoline-6-carbonitrile, have shown significant antioxidant activities. This suggests their potential use in scientific research related to oxidative stress and its mitigation (Salem et al., 2015).

Chemosensors for Toxic Ions

Novel chemosensors based on tetrahydroquinoline carbonitrile derivatives have been developed for the selective identification of toxic ions like Pd2+. This indicates their potential application in environmental monitoring and safety (Shally et al., 2020).

Spectroscopic Studies and NLO Properties

Spectroscopic studies on proton transfer reactions of compounds similar to 4-Oxo-tetrahydroquinoline-6-carbonitrile have been conducted. These studies provide insights into their molecular interactions and potential applications in analytical chemistry (Alghanmi et al., 2012).

Safety And Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities of similar quinoline derivatives , there may be potential for the development of novel therapeutic agents based on the 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile scaffold.

Eigenschaften

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,5,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOYHNMZAVXDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)

![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)